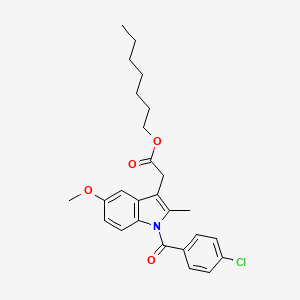

吲哚美辛庚酯

描述

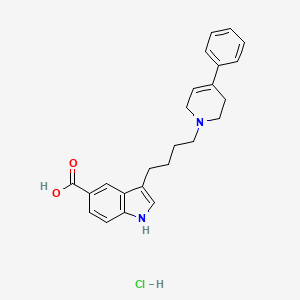

Indomethacin heptyl ester is a potent but non-selective inhibitor of both COX-1 and COX-2 . It is a substituted indole acetic acid, wherein the carboxylate can be derivatized as an ester or amide .

Synthesis Analysis

The synthesis of Indomethacin heptyl ester involves various chemical methods . The most commonly used methods for the determination of Indomethacin are high-performance liquid chromatography, voltammetry, and UV spectroscopy . A more efficient, modern synthesis developed by scientists at Merck involves a β-sulfonate modified aryl hydrazine .Molecular Structure Analysis

The chemical formula of Indomethacin heptyl ester is C26H30ClNO4 . Its exact mass is 455.19 and its molecular weight is 455.980 .Chemical Reactions Analysis

Indomethacin, the parent compound of Indomethacin heptyl ester, is known to inhibit the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .Physical And Chemical Properties Analysis

The water-free compound is stable up to about 265 °C, then it decomposes up to 365 °C and DTG peak = 315 °C . The lipid solubility of Indomethacin heptyl ester was enhanced by adding various alkyl groups to the drug via an ester linkage .科学研究应用

抗炎作用和凋亡诱导

- 应用:吲哚美辛的甲酯衍生物已显示出对前列腺素 E2 和一氧化氮生成的有效抑制作用。它还诱导 HL-60 细胞凋亡,表明与母体药物吲哚美辛相比具有更强的抗炎作用 (Chao 等,2005)。

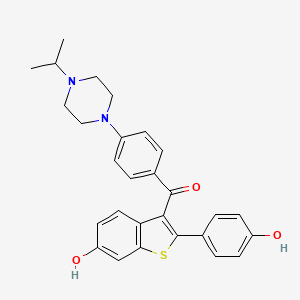

增强局部制剂的脂溶性

- 应用:通过添加各种烷基(包括甲基、乙基)对吲哚美辛进行改性,可以增强其脂溶性。这种增强对于局部制剂是有益的,可以减少与该药物相关的副作用 (Abualhasan 等,2022)。

抑制癌细胞生长

- 应用:已发现吲哚美辛通过减少细胞周期进入 S 期的可能性来抑制髓样甲状腺癌细胞的生长。这表明其在某些癌症治疗中作为治疗剂的潜力 (Tomoda 等,2008)。

激活特定受体

- 应用:吲哚美辛激活 PGD2 受体 CRTH2,表明其在介导药物的治疗和副作用方面发挥作用,而与它的环氧合酶抑制特性无关 (Hirai 等,2002)。

酯类似物毒性作用降低

- 应用:吲哚美辛的 N,N-二取代氨基乙醇酯衍生物与母体药物相比,胃毒性降低。一些酯类保持抗炎和镇痛作用,突出了它们在新型治疗应用中的潜力 (Halen 等,2007)。

抗病毒活性

- 应用:吲哚美辛对多种病原体(包括水疱性口炎病毒)表现出抗病毒活性。这种作用归因于它激活蛋白激酶 R (PKR),导致病毒蛋白翻译受抑制和宿主细胞受到保护 (Amici 等,2015)。

安全和危害

未来方向

Lipid bioconjugates of Indomethacin have been established as promising candidates for future clinical studies . They have been shown to protect against acute intestinal epithelial injury caused by Indomethacin . A targeted prodrug approach that aims to allow intestinal permeability by specific transporters, as well as activation by specific enzymes, may greatly improve the prodrug efficiency, and allow for novel oral treatment options .

属性

IUPAC Name |

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCHCVNKGZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indomethacin heptyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)